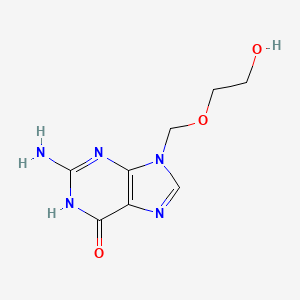
Acyclovir
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acyclovir can be synthesized through several routes, with one of the most common methods involving the condensation of guanine with 2-(chloromethyl)oxirane. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate . Another method involves the use of 5-aminoimidazole-4-carboxamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high yield and purity. The process often involves the use of large-scale reactors and stringent quality control measures to maintain the efficacy and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Acyclovir undergoes various chemical reactions, including:
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 8-hydroxy-acyclovir.
Reduction: Reduced forms of this compound.
Substitution: Various this compound derivatives with modified pharmacological properties.
Aplicaciones Científicas De Investigación
Acyclovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.
Mecanismo De Acción
Acyclovir exerts its antiviral effects by mimicking the natural nucleoside guanosine. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further converted to this compound triphosphate by cellular enzymes . This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, thereby inhibiting viral DNA synthesis .
Comparación Con Compuestos Similares
Valacyclovir: A prodrug of this compound with better oral bioavailability.
Famciclovir: Another antiviral drug used to treat herpesvirus infections, which is converted to penciclovir in the body.
Ganciclovir: Used to treat cytomegalovirus infections, with a similar mechanism of action but higher toxicity.
Uniqueness of this compound: this compound is unique due to its high selectivity for viral thymidine kinase, which allows it to target infected cells specifically while sparing uninfected cells . This selectivity reduces the risk of toxicity and side effects, making this compound a safer option compared to other antiviral drugs .
Propiedades
Número CAS |
141294-79-3 |
|---|---|
Fórmula molecular |
C8H11N5O3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
2-amino-9-[(2-hydroxy-2-tritioethoxy)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1T |
Clave InChI |
MKUXAQIIEYXACX-CNRUNOGKSA-N |
SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N |
SMILES isomérico |
[3H]C(COCN1C=NC2=C1N=C(NC2=O)N)O |
SMILES canónico |
C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Sinónimos |
ACYCLOVIR-SIDE CHAIN-2-3H |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














